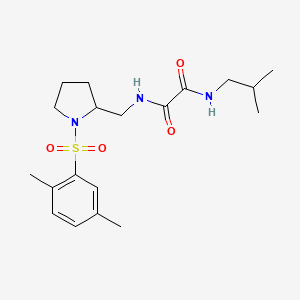

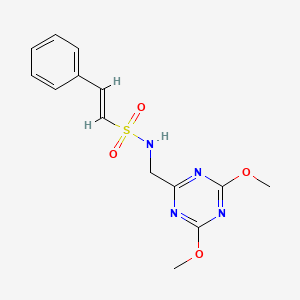

![molecular formula C25H19N3O2S B2706551 2-benzyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one CAS No. 958703-82-7](/img/structure/B2706551.png)

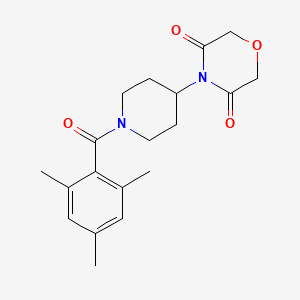

2-benzyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-benzyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one” is a complex organic molecule. It is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Scientific Research Applications

Anticonvulsant and Antidepressant Applications

Quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant and antidepressant activities. A study by Amir, Ali, and Hassan (2013) details the synthesis of 3-[(4-substituted-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-ones, demonstrating significant anticonvulsant potential without motor impairment effects. The mechanism is speculated to involve increased GABA concentration in the brain, hinting at the compound's role in modulating neurotransmitter levels (Amir, Ali, & Hassan, 2013).

Mechanochemical C–N Coupling Reactions

In the realm of green chemistry, Bera, Bhanja, and Mal (2022) explored the use of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in mechanochemical conditions to synthesize benzimidazoles and quinazolin-4(3H)-ones through C–N coupling reactions. This solvent-free method highlights an innovative approach to forming quinazolinone derivatives, suggesting potential applications in sustainable chemical synthesis (Bera, Bhanja, & Mal, 2022).

Analgesic and Anti-inflammatory Agents

Alagarsamy, Murugesan, and Sheorey (2008) reported on the synthesis and evaluation of novel 3-(benzyl)-2-substituted amino-quinazolin-4(3H)-ones for their analgesic and anti-inflammatory properties. Their findings indicate that some derivatives in this class show moderate potency in analgesic and anti-inflammatory activities compared to standard drugs, with a lower ulcerogenic potential, suggesting their therapeutic potential (Alagarsamy, Murugesan, & Sheorey, 2008).

Fluorescence Properties and Synthesis Techniques

The fluorescence properties of quinazolinone derivatives have also been studied. Fang et al. (2014) developed a one-pot method for synthesizing benzo[4,5]imidazo[1,2-a]quinazoline derivatives, exploring their fluorescence properties for potential applications in materials science and biological imaging. This synthesis approach demonstrates the versatility of quinazolinone derivatives in chemical synthesis and their potential utility in developing fluorescent markers (Fang et al., 2014).

properties

IUPAC Name |

2-benzyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O2S/c29-22(18-11-5-2-6-12-18)16-31-25-27-20-14-8-7-13-19(20)23-26-21(24(30)28(23)25)15-17-9-3-1-4-10-17/h1-14,21H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBCDKTVMXPTHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

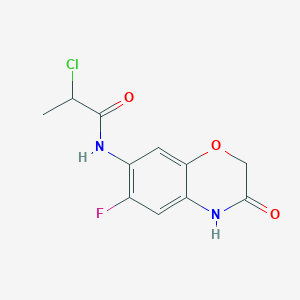

![5-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2706472.png)

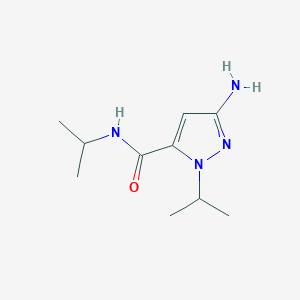

![N-(3-chloro-2-methylphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2706474.png)

![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2706479.png)